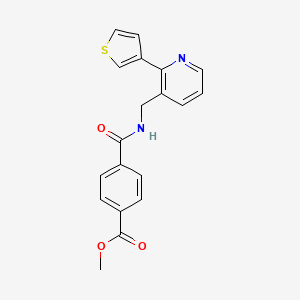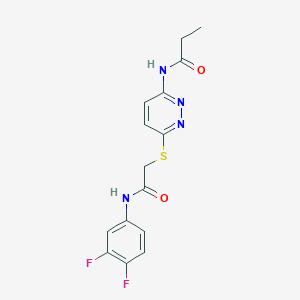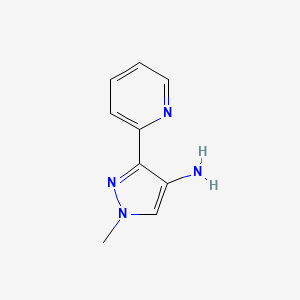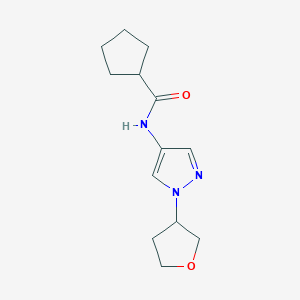
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopentanecarboxamide” is a complex organic molecule that contains a tetrahydrofuran ring, a pyrazole ring, and a cyclopentanecarboxamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydrofuran ring is a five-membered ring with four carbon atoms and one oxygen atom . The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. The cyclopentanecarboxamide moiety consists of a five-membered cyclopentane ring attached to a carboxamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Tetrahydrofuran derivatives can undergo a variety of reactions, including C-H functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Tetrahydrofuran derivatives are often liquids at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The compound and its derivatives have been the subject of extensive research due to their potential as intermediates in organic synthesis. For example, studies on the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans highlight the transformation of related compounds into previously unknown tetrahydrobenzofuran derivatives, providing insights into novel synthetic pathways and the formation of furans and cyclohexane diones (Lévai et al., 2002). Similarly, research on catalyst-free synthesis of benzamide derivatives by 1,3-dipolar cycloaddition and rearrangement explores the rapid formation of novel compounds under mild conditions without a catalyst (Liu et al., 2014).
Antibacterial and Antimicrobial Activities
The compound's derivatives have shown promising antibacterial and antimicrobial activities. For instance, research on the synthesis, studies, and in-vitro antibacterial activity of N-substituted phenyl pyrazolines reveals significant antibacterial properties against both Gram-positive and Gram-negative bacteria (Rani et al., 2015). This indicates the potential of these compounds in developing new antibacterial agents.
Antitubercular Screening
Schiff bases of the compound have been synthesized and screened for their antimicrobial and antitubercular activities. Some derivatives exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential as novel anti-TB agents (Sivakumar & Rajasekaran, 2013).
Anticancer Activities
The exploration of anticancer activities of certain derivatives has also been reported. For instance, compounds with the backbone of chalcones, related to the core structure of our compound of interest, have shown significant anticancer activities (Zaki et al., 2018). This highlights the compound's potential in medicinal chemistry for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c17-13(10-3-1-2-4-10)15-11-7-14-16(8-11)12-5-6-18-9-12/h7-8,10,12H,1-6,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWQEMWTYMCWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride](/img/structure/B2812075.png)
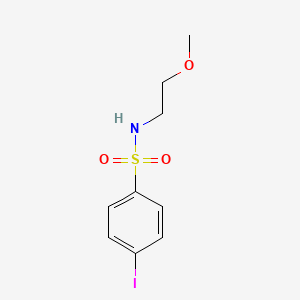
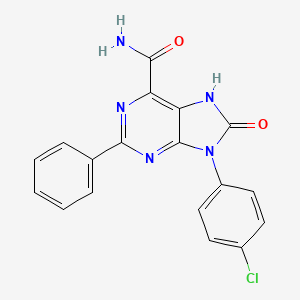
![3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2812080.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2812084.png)

